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molecular formula C13H16O3 B8645565 methyl 4-phenyloxane-4-carboxylate

methyl 4-phenyloxane-4-carboxylate

Cat. No. B8645565
M. Wt: 220.26 g/mol
InChI Key: ZQLFNVJSDOXKDY-UHFFFAOYSA-N
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Patent
US07635715B2

Procedure details

To NaH (60% dispersion in mineral oil (14.2 g, 355 mmol)) was added NMP (142 mL), and the mixture was cooled to 0° C. A solution of 1-bromo-2-(2-bromoethoxy)ethane (17.8 mL, 142 mmol) and methyl phenylacetate (20.00 mL, 142 mmol) in NMP was added dropwise, and the resulting reaction mixture was stirred at 0° C. for 2 hours. The reaction was quenched with water, acidified to pH=2 with concentrated HCl, extracted with 200 mL of diethyl ether, washed 2 times with 100 mL of water, separated, dried over Na2SO4, and concentrated in vacuo to give the title compound after flash chromatography (15.40 g) as a white solid. MS m/e=221 (M+H)+.
Name
Quantity
14.2 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
142 mL
Type
solvent
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].Br[CH2:4][CH2:5][O:6][CH2:7][CH2:8]Br.[C:10]1([CH2:16][C:17]([O:19][CH3:20])=[O:18])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>CN1C(=O)CCC1>[C:10]1([C:16]2([C:17]([O:19][CH3:20])=[O:18])[CH2:8][CH2:7][O:6][CH2:5][CH2:4]2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
14.2 g
Type
reactant
Smiles
Name
Quantity
142 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
17.8 mL
Type
reactant
Smiles
BrCCOCCBr
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with 200 mL of diethyl ether
WASH
Type
WASH
Details
washed 2 times with 100 mL of water
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCOCC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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